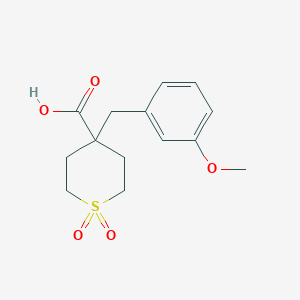

4-(3-Methoxybenzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxybenzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has a unique structure and properties that make it a valuable tool in understanding various biological processes.

Scientific Research Applications

Ester Formation and Protection : A study by Shah et al. (2014) demonstrates the conversion of carboxylic acids to 4-methoxybenzyl (PMB) esters, which highlights the utility of methoxybenzyl compounds in esterification, particularly for complex or sensitive substrates. This process is significant in the formation of PMB esters with high yields and no racemization or isomerization observed (Shah et al., 2014).

Photocatalytic Oxidation : Palmisano et al. (2007) investigated the photocatalytic oxidation of 4-methoxybenzyl alcohol, using home-prepared titanium dioxide catalysts, to produce p-anisaldehyde. This study is relevant for understanding the photocatalytic activities of methoxybenzyl compounds in transforming alcohol to aldehyde (Palmisano et al., 2007).

Protecting Groups in Organic Synthesis : In the context of protecting groups, a study by Wang et al. (2000) discusses the use of p-methoxybenzyl esters for protecting carboxylic acids under mild conditions. This technique allows selective protection in the presence of sensitive functional groups (Wang et al., 2000).

Oxidative Debenzylation : Yoo et al. (1990) explored the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, demonstrating the utility of methoxybenzyl alcohols as protecting groups for carboxylic acids. Their approach offers compatibility with various functional groups sensitive to reductive debenzylation (Yoo et al., 1990).

Oxidative Decarboxylation : Baciocchi and Bietti (2002) studied the oxidation of 4-methoxyphenylacetic acid, leading to the formation of a 4-methoxybenzyl radical. This research provides insight into the electron transfer and decarboxylation processes involving methoxybenzyl compounds (Baciocchi & Bietti, 2002).

properties

IUPAC Name |

4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5S/c1-19-12-4-2-3-11(9-12)10-14(13(15)16)5-7-20(17,18)8-6-14/h2-4,9H,5-8,10H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZSZLXFLMUGOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2(CCS(=O)(=O)CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxybenzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2397841.png)

![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)

![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)

![3-ethyl-6-({4-[(2-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2397862.png)

![3-cinnamyl-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397864.png)